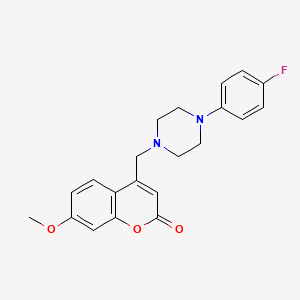

4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one

描述

This compound belongs to a class of chromen-2-one (coumarin) derivatives modified with a piperazine moiety. The core structure consists of a chromen-2-one scaffold substituted with a 7-methoxy group and a piperazine ring linked via a methyl group. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, particularly for targeting neurological or metabolic receptors (e.g., serotonin or adrenergic receptors) .

属性

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-26-18-6-7-19-15(12-21(25)27-20(19)13-18)14-23-8-10-24(11-9-23)17-4-2-16(22)3-5-17/h2-7,12-13H,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODWMTANQSDDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the chromen-2-one structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring in this compound is a key site for nucleophilic substitution, particularly with alkyl halides or aryl halides. For example:

-

Reaction with Alkyl Halides :

Piperazine derivatives react with dibromoethane or dibromobutane under basic conditions (e.g., KCO) to form thioether or ether linkages. In a structurally similar compound, 7-mercapto-4-methylcoumarin reacted with 1,2-dibromoethane to form a thioether intermediate, which was further coupled with substituted piperazines .

| Reagents | Conditions | Product |

|---|---|---|

| 1,2-Dibromoethane | KCO, KI, ACN, 80°C | Intermediate alkylated coumarin, enabling piperazine coupling . |

Coupling Reactions Involving the Chromen-2-one Core

The coumarin core (chromen-2-one) participates in electrophilic aromatic substitution and cross-coupling reactions:

-

Suzuki–Miyaura Coupling :

Brominated coumarin derivatives undergo palladium-catalyzed coupling with arylboronic acids. While not directly observed for this compound, 4-bromo-7-methoxycoumarin analogs have been used to introduce aryl groups . -

Thio-Claisen Rearrangement :

4-Mercaptocoumarins react with propargyl halides to form thiopyrano[3,2-c]benzopyran-5(2H)-ones .

Functionalization of the Fluorophenyl Group

The 4-fluorophenyl substituent on the piperazine ring can undergo halogen-specific reactions:

-

Electrophilic Substitution :

Fluorine directs electrophiles to the meta position. For example, nitration or sulfonation reactions could occur under controlled conditions . -

Cross-Coupling :

Fluorophenyl-piperazine derivatives have been used in Buchwald–Hartwig amination with aryl halides .

Redox Reactions

The coumarin lactone ring is susceptible to reduction or oxidation:

-

Reduction :

Sodium borohydride (NaBH) reduces the lactone carbonyl to a hydroxyl group, forming dihydrocoumarin derivatives. -

Oxidation :

Strong oxidants like KMnO may cleave the lactone ring or oxidize the methoxy group .

Biological Activity-Driven Modifications

Structural analogs of this compound have been modified to enhance pharmacological properties:

-

α1-Adrenergic Antagonists :

Piperazine-linked coumarins (e.g., 7-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)thio)-4-methylcoumarin) show activity via thioether bond formation . -

Anticancer Agents :

Hybrid coumarin-piperazine derivatives inhibit cancer cell proliferation by targeting DNA synthesis pathways .

Synthetic Methodologies

Key synthetic routes for analogous compounds include:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation of coumarin | Dibromobutane, KCO, ACN, reflux | 60–85% |

| 2 | Piperazine coupling | Microwave irradiation, DMSO, 100°C | 70–95% |

Stability and Degradation Pathways

-

Hydrolytic Degradation :

The lactone ring opens under acidic or alkaline conditions, forming coumarinic acid derivatives . -

Photodegradation :

Methoxy-substituted coumarins are prone to UV-induced cleavage of the chromenone ring .

Computational Predictions

DFT studies on similar compounds suggest:

科学研究应用

Pharmacological Applications

- Antidepressant Activity :

- Antipsychotic Effects :

- Anticancer Properties :

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone core followed by functionalization with the piperazine moiety. Researchers have explored various synthetic routes to optimize yield and purity, which are critical for subsequent biological testing .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of several piperazine derivatives in rodent models. The results demonstrated significant reductions in immobility time during forced swim tests, indicating potential efficacy in treating depressive disorders .

Case Study 2: Anticancer Activity

Research conducted on a series of chromenone derivatives found that compounds with similar structures to this compound exhibited selective cytotoxicity against breast cancer cell lines. These findings suggest a need for further exploration into its mechanisms of action and potential clinical applications .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Application | Key Findings |

|---|---|---|---|

| Compound A | Structure A | Antidepressant | Significant reduction in depressive symptoms in animal models |

| Compound B | Structure B | Anticancer | Induced apoptosis in cancer cell lines |

| 4-Fluorophenyl Piperazine | Structure C | Antipsychotic | High affinity for dopamine receptors |

作用机制

The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Variations and Pharmacological Implications

The compound is compared to analogs with modifications in:

Piperazine substituents (e.g., halogenated aryl groups, alkyl chains).

Chromen-2-one core substitutions (e.g., hydroxy, methoxy, or chloro groups).

Linker regions (e.g., methylene vs. propoxy chains).

Data Table: Structural and Functional Comparison

Detailed Analysis

- Piperazine Modifications: The 4-fluorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to 3-chlorophenyl () or methylpiperazine (). Fluorine’s electron-withdrawing effects could influence π-π stacking in receptor pockets .

Chromen-2-one Core :

- 7-Methoxy (target compound) vs. 7-hydroxy (): Methoxy groups generally enhance metabolic stability by resisting oxidation, whereas hydroxy groups may improve solubility but increase susceptibility to glucuronidation .

- 6-Chloro and 7-methyl substitutions () are associated with cytotoxic activity, suggesting a divergent therapeutic focus (anticancer vs. CNS applications) .

生物活性

The compound 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin and piperazine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and safety profiles based on various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of a 7-methoxy group on the coumarin moiety and a 4-fluorophenyl substituent on the piperazine ring, which are critical for its biological activity.

1. Receptor Affinity

Research indicates that derivatives of piperazine and coumarin exhibit significant affinity for various neurotransmitter receptors. The compound has been shown to interact with:

- Dopamine Receptors (D2) : The compound demonstrates competitive binding to D2 receptors, essential for mediating dopaminergic activity. Studies report a value indicating moderate affinity.

- Serotonin Receptors (5-HT1A and 5-HT2A) : It also binds to serotonin receptors, which are crucial in mood regulation and anxiety responses. The values for these receptors suggest that modifications in the substituents can enhance or reduce receptor affinity .

2. Antipsychotic Activity

In animal models, compounds similar to this compound have shown antipsychotic effects. For instance, modifications leading to increased affinity for D2 receptors correlate with reduced hyperactivity and conditioned avoidance responses without inducing catalepsy .

3. Neuroprotective Effects

Studies have indicated potential neuroprotective properties attributed to the compound's ability to modulate neurotransmitter levels, particularly in conditions mimicking neurodegenerative diseases .

Safety Profile

The safety profile of the compound is promising, with reports indicating low acute toxicity (LD50 > 2000 mg/kg) in rodent models. This suggests a favorable therapeutic window for further development .

Comparative Analysis of Biological Activity

| Compound | D2 Receptor Affinity (K_i) | 5-HT1A Affinity (K_i) | 5-HT2A Affinity (K_i) | Toxicity (LD50) |

|---|---|---|---|---|

| Compound A | 5.6 ± 0.6 µM | 0.2 ± 0.01 µM | 3.9 ± 0.4 µM | >2000 mg/kg |

| Compound B | 10 ± 1 µM | 0.5 ± 0.05 µM | 5 ± 0.5 µM | >2000 mg/kg |

| Target Compound | Moderate | High | Moderate | >2000 mg/kg |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antidepressant Activity : A study demonstrated that similar coumarin-piperazine derivatives exhibited significant antidepressant-like effects in forced swim tests, suggesting that modifications in the piperazine moiety can enhance efficacy .

- Anxiolytic Effects : Another research highlighted that derivatives with specific substitutions showed anxiolytic properties in elevated plus maze tests, indicating potential use in anxiety disorders .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain analogs displayed cytotoxic effects against various cancer cell lines, including A431 and Jurkat cells, with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

常见问题

Q. What are the critical steps for synthesizing 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7-methoxy-2H-chromen-2-one?

The synthesis involves multi-step reactions, including:

- Coupling of the chromenone core with the piperazine derivative via a methylene bridge. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .

- Purification : Column chromatography or recrystallization is typically used to isolate the final compound. For example, sodium acetate buffer systems (pH 4.6) have been employed in similar chromenone syntheses to ensure purity .

- Functional group protection : Methoxy groups on the chromenone ring may require protection during reactive steps to prevent undesired side reactions .

Q. Which analytical techniques are essential for structural validation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves atomic-level geometry. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, with disorder modeling for flexible substituents like the piperazine ring .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, particularly distinguishing fluorophenyl and methoxy protons .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₂FN₃O₃) and isotopic patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for targets like FAAH, leveraging structural similarities to benzofuran-piperazine derivatives .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to the piperazine ring to enhance solubility. Comparative studies show that 4-methylphenoxyethyl analogs improve bioavailability .

- Metabolic stability : Replace the fluorophenyl group with trifluoromethyl or chloro substituents to reduce CYP450-mediated oxidation, as seen in related chromenones .

- Probing ADME : Use in vitro hepatocyte models or PAMPA assays to predict intestinal absorption and blood-brain barrier penetration .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

- Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., FAAH or kinase domains). The piperazine moiety’s flexibility is critical for binding pocket accommodation .

- Quantum mechanical calculations : DFT (B3LYP/6-31G*) predicts electron density distributions, highlighting the methoxy group’s role in stabilizing aromatic π-π interactions .

- Artificial Force Induced Reaction (AFIR) : Maps reaction pathways for synthetic intermediate optimization, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported biological activities?

- Control for substituent effects : For example, 4-fluorophenyl vs. 2-fluorophenyl groups on the piperazine ring yield divergent antimicrobial potencies due to steric and electronic differences .

- Standardize assay protocols : Variability in MIC values may arise from differences in bacterial strain selection or culture media. Adhere to CLSI guidelines .

- Cross-validate with structural analogs : Compare data from compounds like 3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one to isolate pharmacophoric contributions .

Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD?

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing .

- Temperature gradients : Slow cooling from ethanol/water mixtures (e.g., 293 K to 113 K) reduces disorder in the piperazine ring .

- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for flexible groups, ensuring accurate thermal parameter assignments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。